molecular formula C10H8F3NO3 B13918467 Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Cat. No.: B13918467
M. Wt: 247.17 g/mol
InChI Key: NAHWDFDZHOZQNV-UHFFFAOYSA-N
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Description

Benzofuran-6-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of benzofuran and trifluoroacetic acid Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including benzofuran-6-amine, typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-6-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzofurans, quinone derivatives, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzofuran-6-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Indole: Contains a fused benzene and pyrrole ring, similar in structure to benzofuran.

    Coumarin: Contains a fused benzene and α-pyrone ring, often used in medicinal chemistry.

Uniqueness

Benzofuran-6-amine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-benzofuran-6-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H7NO.C2HF3O2/c9-7-2-1-6-3-4-10-8(6)5-7;3-2(4,5)1(6)7/h1-5H,9H2;(H,6,7)

InChI Key

NAHWDFDZHOZQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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